molecular formula C8H12ClN3O2 B15213169 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 32600-97-8

5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B15213169
CAS No.: 32600-97-8
M. Wt: 217.65 g/mol
InChI Key: IPQCQXQPDZSRCR-UHFFFAOYSA-N
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Description

5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative featuring a mixed alkylamino substituent at position 4. Its structure includes a 2-chloroethyl group and an ethyl group attached to the amino nitrogen, distinguishing it from related compounds with symmetrical substituents (e.g., bis-chloroethyl or bis-hydroxyethyl groups).

Properties

CAS No.

32600-97-8

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

5-[2-chloroethyl(ethyl)amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12ClN3O2/c1-2-12(4-3-9)6-5-10-8(14)11-7(6)13/h5H,2-4H2,1H3,(H2,10,11,13,14)

InChI Key

IPQCQXQPDZSRCR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CNC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dioxo-5-pyrimidinecarboxylic acid with 2-chloroethylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine diones with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by:

Comparison with Similar Compounds

5-[Bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione

  • Structure: Two 2-chloroethyl groups on the amino nitrogen.
  • Molecular weight: 252.10 g/mol .
  • Applications : Likely cytotoxic, analogous to nitrogen mustard agents.

5-(2-Hydroxyethyl)pyrimidin-2,4-dione

  • Structure : Hydroxyethyl substituent at position 5.
  • Properties : Increased hydrophilicity due to hydroxyl group; melting point 83–84°C .
  • Applications: Potential use in prodrug designs or as intermediates for further functionalization .

5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione

  • Structure : Bromoethyl group instead of chloroethyl.
  • Properties : Bromine’s higher atomic radius and polarizability may enhance reactivity in nucleophilic substitutions compared to chlorine. Molecular weight: 219.04 g/mol .

5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Structure: Bulky aminothiazol-phenylmethyl substituent.
  • Reported melting point: 228–230°C .
  • Applications : Evaluated for enzyme inhibitory activity (e.g., α-amylase/α-glucosidase) .

Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (2-Chloroethyl)(ethyl)amino C₈H₁₃ClN₃O₂ 218.66 Moderate lipophilicity, alkylating
5-[Bis(2-chloroethyl)amino] derivative Bis(2-chloroethyl)amino C₈H₁₁Cl₂N₃O₂ 252.10 High reactivity, cytotoxic potential
5-(2-Hydroxyethyl) derivative 2-Hydroxyethyl C₆H₈N₂O₃ 156.14 Hydrophilic, mp 83–84°C
5-(2-Bromoethyl) derivative 2-Bromoethyl C₆H₇BrN₂O₂ 219.04 Enhanced SN2 reactivity

Biological Activity

5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C8H12ClN3O2
  • Molecular Weight : 203.65 g/mol
  • CAS Number : 32600-97-8

The compound's biological activity is primarily attributed to its interaction with various cellular targets. Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms. Specifically, studies have shown that this compound exhibits pro-apoptotic effects in several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .

In Vitro Studies

In vitro evaluations have demonstrated significant cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (μM)Reference
A5490.03
HCT1160.12
MCF-70.09

These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

Case Study: Apoptosis Induction

A study focusing on the pro-apoptotic activity of this compound revealed that it significantly increased apoptosis rates in treated A549 and HCT116 cells compared to controls. Flow cytometry analysis indicated that the compound induced late apoptosis or necrosis at concentrations not exceeding 11 μM .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli200 μg/mL
Staphylococcus aureus400 μg/mL

The compound exhibited enhanced antibacterial activity with increasing concentrations, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of pyrimidine-2,4-dione precursors with 2-chloroethyl-ethylamine derivatives under basic conditions (e.g., sodium methoxide or potassium carbonate in DMF). Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:pyrimidine). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : Key NMR signals include:

  • 1H NMR : δ 1.2–1.4 ppm (triplet, CH3 of ethyl group), δ 3.4–3.6 ppm (quartet, CH2Cl of chloroethyl group), δ 5.8–6.0 ppm (singlet, pyrimidine C5-H).
  • 13C NMR : δ 165–170 ppm (C=O of pyrimidine-dione), δ 45–50 ppm (N-CH2-Cl).
    Discrepancies in splitting patterns may indicate incomplete alkylation or side reactions .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

  • Methodological Answer : Dimethyl sulfoxide (DMSO) is preferred for initial dissolution (10–50 mM stock solutions), with subsequent dilution in phosphate-buffered saline (PBS) or cell culture media (e.g., DMEM) to maintain <1% DMSO. Sonication (30–60 seconds) ensures homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, incubation time). A systematic approach includes:

  • Dose-response curves (0.1–100 µM) to identify IC50/MIC values.
  • Cytotoxicity controls (e.g., HEK293 cells) to distinguish selective antimicrobial activity from general toxicity.
  • Metabolic stability assays (e.g., liver microsomes) to assess compound degradation .

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets (e.g., eEF-2K)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled kinase structures identifies potential binding pockets. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ligand conformations. Validation via molecular dynamics (MD) simulations (100 ns trajectories) assesses binding stability .

Q. How can reaction design principles (e.g., ICReDD’s computational-experimental feedback loop) improve the scalability of its synthesis?

  • Methodological Answer : Quantum chemical calculations (Gaussian 16) predict transition states for alkylation steps, while machine learning (e.g., Python-based RDKit) optimizes reaction parameters (temperature, solvent polarity). Continuous flow reactors enhance scalability, reducing side products by >20% compared to batch methods .

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